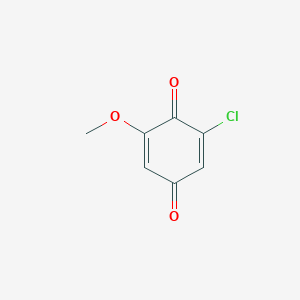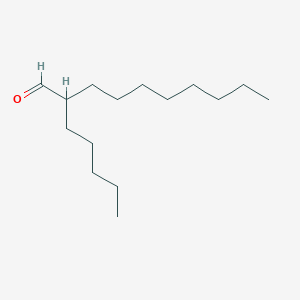
2-Pentyldecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyldecanal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its distinctive odor and is often used in the fragrance industry. Its chemical formula is C15H30O, and it is also referred to as pentadecanal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pentyldecanal can be synthesized through various methods. One common approach involves the oxidation of 2-pentyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. Catalysts such as rhodium complexes are often used to facilitate this reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentyldecanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 2-pentyldecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-pentyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: 2-Pentyldecanoic acid
Reduction: 2-Pentyldecanol
Substitution: Various alcohols and derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Pentyldecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Pentyldecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as a signaling molecule and in its potential therapeutic applications. The exact pathways and molecular targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Pentadecanal: Similar in structure but lacks the pentyl group.
2-Pentyloctanal: Shorter carbon chain, leading to different physical and chemical properties.
2-Pentylundecanal: Longer carbon chain, affecting its reactivity and applications.
Uniqueness: 2-Pentyldecanal is unique due to its specific carbon chain length and the presence of the pentyl group, which influences its physical properties and reactivity. This makes it particularly valuable in the fragrance industry and as a research compound in various scientific fields.
Propriétés
Numéro CAS |
55019-42-6 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
2-pentyldecanal |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-11-13-15(14-16)12-10-6-4-2/h14-15H,3-13H2,1-2H3 |
Clé InChI |
HSZDCONVHXPTFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


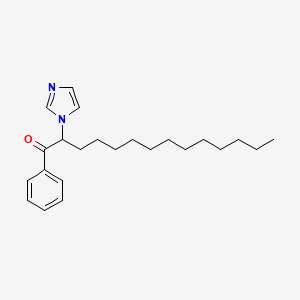

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
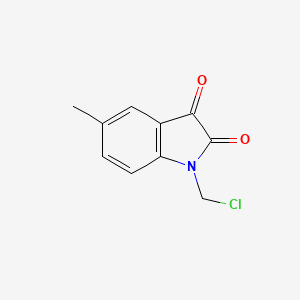

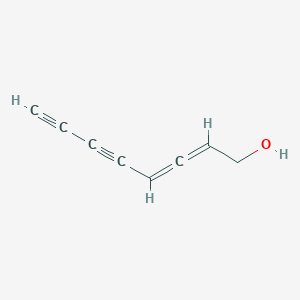
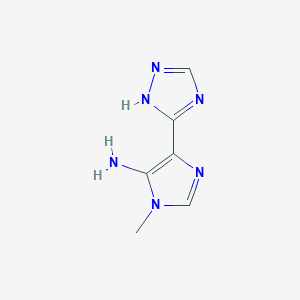
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)


![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)
